axl protein - 143891-42-3

axl protein

Catalog Number: EVT-1516643
CAS Number: 143891-42-3
Molecular Formula: C7H8INO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Axl belongs to the TAM (Tyro3, Axl, Mer) subfamily of receptor tyrosine kinases. It shares structural similarities with other members of this family, which are also involved in immune regulation and cell survival. The Axl protein is classified as a type I transmembrane protein characterized by an extracellular domain that binds Gas6, a short cytoplasmic tail containing tyrosine kinase activity, and a single transmembrane segment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Axl is regulated at multiple levels, including transcriptional control by various transcription factors such as activator protein 1, Sp1/Sp3, and hypoxia-inducible factor 1 alpha. These factors influence the expression of Axl in response to different cellular stimuli .

In laboratory settings, Axl can be synthesized using recombinant DNA technology. The gene encoding Axl can be cloned into an expression vector and introduced into host cells (e.g., HEK293 or CHO cells) for protein production. Following expression, Axl can be purified using affinity chromatography techniques that exploit its specific binding properties to Gas6 or other ligands .

Molecular Structure Analysis

Structure and Data

The Axl protein consists of an extracellular region that contains two immunoglobulin-like domains and a fibronectin type III domain. These domains facilitate ligand binding and receptor dimerization. The intracellular region harbors a tyrosine kinase domain responsible for autophosphorylation upon activation .

The three-dimensional structure of Axl has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Notably, the structure reveals critical phosphorylation sites that are essential for its activation and function in signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Axl undergoes several key reactions upon ligand binding:

  1. Ligand Binding: The interaction between Axl and Gas6 leads to receptor dimerization.
  2. Autophosphorylation: Following dimerization, specific tyrosine residues within the intracellular domain are phosphorylated.
  3. Signal Transduction: Phosphorylated Axl recruits downstream signaling proteins containing Src homology 2 domains or phosphotyrosine-binding domains, initiating various cellular responses .

These reactions play a pivotal role in mediating the effects of Axl on cell survival and proliferation.

Mechanism of Action

Process and Data

The mechanism by which Axl exerts its effects involves several steps:

  1. Activation: Binding of Gas6 to the extracellular domain induces conformational changes in Axl.
  2. Dimerization: This conformational change promotes dimerization of two Axl molecules.
  3. Phosphorylation: Dimerization activates the intrinsic kinase activity of Axl, leading to autophosphorylation at specific tyrosine residues.
  4. Downstream Signaling: Activated Axl propagates signals through pathways such as phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase pathways, influencing cell migration, invasion, and anti-apoptotic responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Axl protein exhibits several notable physical properties:

Chemically, Axl's activity is influenced by its phosphorylation state; phosphorylated residues enhance its interaction with downstream signaling molecules .

Applications

Scientific Uses

Axl has emerged as a promising target for therapeutic interventions in cancer treatment due to its role in promoting tumor progression. Inhibitors targeting the kinase activity of Axl are being developed to block its signaling pathways:

  • Cancer Therapy: Compounds designed to inhibit Axl have shown potential in preclinical studies for treating various cancers by reducing tumor growth and enhancing sensitivity to chemotherapy .
  • Biomarker Development: Elevated levels of Axl expression are being investigated as biomarkers for cancer diagnosis and prognosis.

Research continues to explore the therapeutic potential of targeting Axl in combination with other treatments to improve outcomes for patients with malignancies associated with high Axl expression .

Structural Biology of AXL Protein

Genomic Organization and Evolutionary Conservation

The AXL gene resides on chromosome 19q13.2 in humans, positioned near the BCL3 proto-oncogene. It spans approximately 41.2–41.3 kb and consists of 20 exons encoding an 894-amino-acid protein [1] [9]. Evolutionary analyses reveal high conservation across vertebrates, with homologs identified in mammals (mice, rats), birds, and fish. The kinase domain exhibits the highest sequence similarity (≥85% identity between humans and mice), while the extracellular region shows moderate divergence due to adaptive immune pressures [6] [8]. Notably, TAM receptors (TYRO3, AXL, MERTK) are absent in invertebrates, suggesting a specialized role in vertebrate-specific processes like advanced immunity and vascular development [6] [8].

Table 1: Evolutionary Conservation of AXL Domains

DomainHuman-Mouse IdentityKey Conserved Motifs
Extracellular Ig178%Gas6-binding interface
Extracellular Ig282%Dimerization interface
Fibronectin Type III-175%Structural stability
Intracellular Kinase92%KWIAIES motif; ATP-binding site
C-terminal Tail68%Autophosphorylation sites

Domain Architecture: Immunoglobulin-like and Fibronectin Type III Repeats

AXL’s extracellular region features two N-terminal immunoglobulin (Ig)-like domains (Ig1: exons 2–3; Ig2: exons 4–5) followed by two fibronectin type III (FNIII) repeats (exons 6–9) [1] [6] [9]. The Ig1 domain mediates high-affinity binding to the laminin G-like (LG) domain of its ligand Gas6, while Ig2 stabilizes this interaction [6] [8]. FNIII domains adopt a β-sandwich fold stabilized by hydrophobic cores and disulfide bonds, conferring structural rigidity and facilitating cell-adhesion functions [6] [9]. This architecture resembles neural cell adhesion molecules (NCAMs), enabling homophilic interactions that promote cell aggregation [9]. Mutagenesis studies confirm that disrupting Ig1–Gas6 binding reduces downstream signaling by >90%, highlighting its functional centrality [7] [8].

Table 2: Structural and Functional Features of AXL Extracellular Domains

DomainStructural FeaturesFunctional RoleLigand Interaction
Ig17 β-strands; disulfide bond (Cys58–Cys68)Primary Gas6 binding site (Kd = 0.4–0.8 nM)Binds LG1 domain of Gas6
Ig29 β-strands; hydrophobic coreGas6 affinity modulationStabilizes Ig1-Gas6 complex
FNIII-110 β-strands; glycosylation at Asn135Cell adhesion; receptor dimerizationMediates homophilic interactions
FNIII-212 β-strands; proteolytic cleavage site (Arg451)Soluble AXL (sAXL) generationADAM10/17 cleavage target

Intracellular Tyrosine Kinase Domain and Autophosphorylation Motifs

The intracellular tyrosine kinase domain (exons 13–20) contains a conserved catalytic core (amino acids 567–838) with a TAM-family signature motif KWIAIES [6] [7] [9]. Autophosphorylation occurs at six key tyrosines:

  • Tyr779 and Tyr821: Serve as docking sites for p85α (PI3K subunit) and Grb2 (RAS/ERK activator) [7] [8].
  • Tyr866: Binds PLCγ, initiating PKC signaling [7] [8].
  • Tyr698/702/703: Regulate catalytic activity through autoinhibitory interactions [7].

Structural analyses reveal two conformational states:

  • Inactive state: The activation loop occludes the ATP-binding site.
  • Active state: Autophosphorylation at Tyr703 stabilizes an open conformation, facilitating substrate access [2] [8]. The kinase domain exhibits lower thermal stability (Tm = 48°C) than Mer (Tm = 58°C), attributed to dynamic regulatory loops impacting crystallizability [2].

Table 3: Autophosphorylation Sites and Downstream Effectors

Phosphorylation SiteDownstream EffectorSignaling Pathway ActivatedBiological Consequence
Tyr779p85α (PI3K)PI3K/AKT/mTORCell survival; anti-apoptosis
Tyr821Grb2/SOS1RAS/RAF/MEK/ERKProliferation; migration
Tyr866PLCγPKC/Ca²⁺Angiogenesis; invasion
Tyr698CBLUbiquitin-mediated degradationReceptor turnover

Isoform Diversity: Alternative Splicing and Functional Implications

Alternative splicing of exon 10 generates two major isoforms:

  • Axl-L (full-length): Includes exon 10 (27 nucleotides), encoding nine amino acids (Gly-Pro-Gly-Ser-Gly-Pro-Gly-Gly-Ser) in the extracellular juxtamembrane region [1] [4] [6].
  • Axl-S (Δexon10): Lacks these residues, altering the spacing between FNIII and transmembrane domains [4] [6].

Functional studies in hepatocellular carcinoma reveal Axl-S binds Gas6 with 3-fold higher affinity than Axl-L, leading to enhanced ERK/AKT phosphorylation and metastatic potential [4]. This isoform is upregulated in metastatic cancers and regulated by the RNA-binding protein PTBP1, which competes with U2AF2 for polypyrimidine tract binding in intron 9, forcing exon 10 skipping [4] [10].

Post-Translational Modifications: Glycosylation, Ubiquitination, and Proteolytic Cleavage

  • N-linked Glycosylation: Four sites (Asn135, Asn262, Asn394, Asn472) in the extracellular domain increase molecular weight from 98 kDa (predicted) to 120–140 kDa. Glycosylation at Asn135 (FNIII-1) stabilizes the ectodomain and impedes antibody binding [6] [7].
  • Ubiquitination: CBL E3 ligase mediates K63-linked polyubiquitination at Lys567 and Lys816, directing receptor internalization and lysosomal degradation. This process is counteracted by deubiquitinases like USP8 [6] [8].
  • Proteolytic Cleavage: ADAM10/17 cleave AXL at Arg451 (FNIII-2 domain), releasing soluble AXL (sAXL) [6] [9]. sAXL acts as a decoy receptor by sequestering Gas6, reducing membrane-bound AXL signaling by 70% in vitro [6] [8]. Elevated sAXL levels correlate with tumor progression in hepatocellular carcinoma and serve as a biomarker for AXL pathway activation [4] [8].

Table 4: Post-Translational Modifications of AXL

ModificationSites/RegulatorsFunctional ImpactDisease Relevance
N-glycosylationAsn135, Asn262, Asn394, Asn472Stabilizes ectodomain; masks antibody epitopesImmunotherapy resistance
UbiquitinationLys567, Lys816; CBL E3 ligaseLysosomal degradation; signal terminationIncreased receptor stability in cancer
ADAM-mediated cleavageArg451 (FNIII-2 domain)Generates sAXL decoy receptorBiomarker for metastasis
PhosphorylationTyr779, Tyr821, Tyr866Activates PI3K/ERK/PKC pathwaysDriver of therapeutic resistance

Properties

CAS Number

143891-42-3

Product Name

axl protein

Molecular Formula

C7H8INO

Synonyms

axl protein

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